NH125

Beschreibung

Eigenschaften

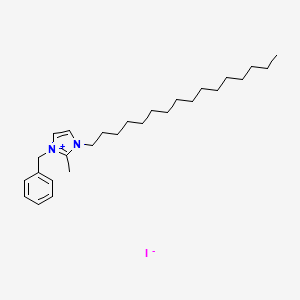

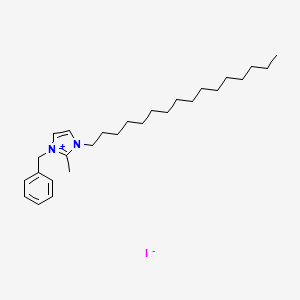

IUPAC Name |

1-benzyl-3-hexadecyl-2-methylimidazol-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-28-23-24-29(26(28)2)25-27-20-17-16-18-21-27;/h16-18,20-21,23-24H,3-15,19,22,25H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWOHCBHAGBLLT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=C[N+](=C1C)CC2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439853 | |

| Record name | NH125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278603-08-0 | |

| Record name | NH125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-cetyl-2-methylimidazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 1-Benzyl-3-cetyl-2-methylimidazolium iodide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide synthesizes the available information on 1-Benzyl-3-cetyl-2-methylimidazolium iodide and provides a framework for its physicochemical characterization based on established methodologies for similar long-chain imidazolium ionic liquids.

Core Physicochemical Data

Specific experimental data for the physicochemical properties of 1-Benzyl-3-cetyl-2-methylimidazolium iodide, such as its critical micelle concentration (CMC), surface tension, and conductivity under various conditions, are not extensively reported in publicly accessible scientific literature. The following table summarizes the basic molecular identifiers.

| Property | Value | Source |

| Chemical Name | 1-Benzyl-3-cetyl-2-methylimidazolium iodide | PubChem |

| Synonyms | NH125, 1-benzyl-3-hexadecyl-2-methylimidazolium iodide | PubChem |

| CAS Number | 278603-08-0 | |

| Molecular Formula | C27H45IN2 | [1] |

| Molecular Weight | 524.57 g/mol | [1] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies used to determine the key physicochemical properties of long-chain ionic liquids like 1-Benzyl-3-cetyl-2-methylimidazolium iodide.

Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

A general synthesis approach for this compound involves a two-step quaternization reaction.

Caption: General synthesis pathway for 1-Benzyl-3-cetyl-2-methylimidazolium iodide.

Methodology:

-

Synthesis of 1-Benzyl-2-methylimidazole: 1-methylimidazole is reacted with benzyl chloride in an appropriate solvent (e.g., toluene or acetonitrile) under reflux conditions. The reaction mixture is then cooled, and the product is isolated and purified.

-

Quaternization: The resulting 1-benzyl-2-methylimidazole is subsequently reacted with 1-iodohexadecane (cetyl iodide) in a suitable solvent at an elevated temperature to yield the final product, 1-Benzyl-3-cetyl-2-methylimidazolium iodide.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain a high-purity solid.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which micelles begin to form. Several techniques can be employed for its determination.

Caption: General workflow for determining the Critical Micelle Concentration (CMC).

Conductivity Method:

-

Principle: The molar conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity decreases linearly with the square root of concentration. Above the CMC, the formation of micelles leads to a change in the slope of this relationship.

-

Procedure: A series of aqueous solutions of 1-Benzyl-3-cetyl-2-methylimidazolium iodide of varying concentrations are prepared. The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature. The molar conductivity is then plotted against the square root of the concentration. The CMC is determined from the intersection of the two linear portions of the plot.

Surface Tension Method:

-

Principle: Surfactants reduce the surface tension of a solvent. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface tension remains relatively constant as excess surfactant molecules form micelles in the bulk solution.

-

Procedure: The surface tension of a series of aqueous solutions of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is measured using a tensiometer (e.g., with the du Noüy ring or Wilhelmy plate method) at a constant temperature. A plot of surface tension versus the logarithm of the concentration is generated. The CMC is identified as the concentration at which the slope of the curve changes.

Thermodynamic Properties of Micellization

Thermodynamic parameters such as the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization provide insights into the spontaneity and driving forces of the micellization process.

Caption: Workflow for the determination of thermodynamic parameters of micellization.

Methodology:

-

Temperature-Dependent CMC: The CMC of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is determined at various temperatures using one of the methods described above.

-

Calculation of ΔG°m: The standard Gibbs free energy of micellization is calculated using the equation: ΔG°m = RT(ln CMC) where R is the gas constant and T is the absolute temperature.

-

Calculation of ΔH°m: The standard enthalpy of micellization can be determined from the temperature dependence of the CMC using the van't Hoff equation: d(ln CMC)/dT = -ΔH°m / RT² A plot of ln(CMC) versus 1/T will have a slope of ΔH°m/R.

-

Calculation of ΔS°m: The standard entropy of micellization is then calculated using the Gibbs-Helmholtz equation: ΔG°m = ΔH°m - TΔS°m

Conclusion

1-Benzyl-3-cetyl-2-methylimidazolium iodide is a molecule of significant interest in biomedical research. While its biological properties are increasingly being documented, a detailed public repository of its fundamental physicochemical properties is lacking. The experimental protocols and workflows outlined in this guide provide a standard framework for researchers to characterize this and similar long-chain ionic liquids. The generation of such data would be invaluable for a deeper understanding of its behavior in various applications, from drug delivery systems to industrial formulations.

References

NH125 compound structure and chemical formula

An In-depth Examination of the Compound Structure, Chemical Properties, and Biological Activities of the eIF5A Inhibitor NH125

This technical guide provides a comprehensive overview of the chemical and biological properties of NH125, a compound that has garnered significant interest in the scientific community for its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's structure, mechanism of action, experimental protocols, and key quantitative data.

Compound Structure and Chemical Formula

NH125, also known as 1-Benzyl-3-cetyl-2-methylimidazolium iodide, is a small molecule inhibitor.[1][2] Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C27H45IN2 (or C27H45N2•I) | [1][3][4] |

| Molecular Weight | 524.56 g/mol | [1][2] |

| CAS Number | 278603-08-0 | [1][3][4] |

| Formal Name | 1-hexadecyl-2-methyl-3-(phenylmethyl)-1H-imidazolium-iodide | [3] |

| Alternate Names | eEF-2 Kinase Inhibitor, 1-Benzyl-3-cetyl-2-methylimidazolium iodide | [1][2] |

| Purity | ≥95% | [1][3] |

| Appearance | White to yellow solid | [2] |

| Solubility | Soluble in DMSO (≥25 mg/ml) and Ethanol (≥25 mg/ml) | [4] |

Mechanism of Action: A Complex and Evolving Picture

NH125 was initially identified as a potent and selective inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), also known as calmodulin-dependent kinase III (CaMKIII).[2][5][6][7] In vitro studies demonstrated that NH125 inhibits eEF-2K activity with a half-maximal inhibitory concentration (IC50) of 60 nM.[5][7][8][9] This inhibition was reported to be highly selective over other kinases such as protein kinase C (PKC), protein kinase A (PKA), and calmodulin-dependent kinase II (CaMKII).[5][7][9]

The canonical pathway for eEF-2K involves the phosphorylation of its only known substrate, eukaryotic elongation factor 2 (eEF-2). This phosphorylation event on threonine 56 inactivates eEF-2, leading to a decrease in protein synthesis. Therefore, inhibition of eEF-2K by NH125 was expected to decrease the phosphorylation of eEF-2 and subsequently maintain or increase protein synthesis.

However, a growing body of evidence presents a more complex and even contradictory mechanism of action in a cellular context. Several studies have reported that treatment of various cancer cell lines with NH125 leads to an increase in the phosphorylation of eEF-2, the opposite of what would be expected from an eEF-2K inhibitor.[2][10] This suggests that the anticancer activity of NH125 may not be mediated through the direct inhibition of eEF-2K.[8][11] It has been proposed that NH125's effects in cells might be due to off-target effects or the activation of upstream signaling pathways that lead to eEF-2 phosphorylation.

Furthermore, research into the antiviral properties of NH125 has revealed a mechanism independent of eEF-2K inhibition. Studies have shown that NH125 exhibits broad-spectrum antiviral activity by acting as a lysosomotropic agent.[5] This property leads to an increase in the pH of acidic intracellular compartments like endosomes and lysosomes, which is crucial for the entry of many enveloped viruses. By disrupting this pH-dependent entry mechanism, NH125 can inhibit viral infection.

The following diagram illustrates the initially proposed and the subsequently discovered, more complex signaling interactions of NH125.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) Induces Phosphorylation of Eukaryotic Elongation Factor-2 (eEF2): A CAUTIONARY NOTE ON THE ANTICANCER MECHANISM OF AN eEF2 KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the Kinetic Mechanism of Inhibition of Elongation Factor 2 Kinase (eEF-2K) by NH125: Evidence for a Common in vitro Artifact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Benzyl-3-cetyl-2-methylimidazolium Iodide (NH125) Is a Broad-Spectrum Inhibitor of Virus Entry with Lysosomotropic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectral data for 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NMR, IR, Mass Spec)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the spectral data for 1-Benzyl-3-cetyl-2-methylimidazolium iodide (also known as NH125), a compound of interest for its potential biological activities. The guide details predicted and characteristic spectral data, outlines general experimental protocols for its synthesis and characterization, and includes a workflow diagram for spectral data acquisition.

Spectral Data Presentation

The following tables summarize the key spectral data for 1-Benzyl-3-cetyl-2-methylimidazolium iodide. It is important to note that while the mass spectrometry data is based on predictions, the NMR and IR data are characteristic values derived from spectroscopic principles and data for structurally similar imidazolium salts.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.30 - 7.50 | m | 5H | Aromatic protons (Benzyl group) |

| ~7.60 - 7.80 | m | 2H | Imidazolium ring protons (H-4, H-5) |

| ~5.50 | s | 2H | N-CH₂-Ph (Benzyl methylene) |

| ~4.20 | t | 2H | N-CH₂-(CH₂)₁₄-CH₃ (Cetyl α-methylene) |

| ~2.60 | s | 3H | Imidazolium C₂-CH₃ |

| ~1.80 | quint | 2H | N-CH₂-CH₂-(CH₂)₁₃-CH₃ (Cetyl β-methylene) |

| ~1.25 | br s | 26H | -(CH₂)₁₃-CH₃ (Cetyl methylene chain) |

| ~0.88 | t | 3H | -(CH₂)₁₅-CH₃ (Cetyl terminal methyl) |

| Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and based on typical values for similar imidazolium ionic liquids. |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | Imidazolium C₂ |

| ~134.0 | Aromatic quaternary carbon (Benzyl) |

| ~129.0 - 130.0 | Aromatic CH (Benzyl) |

| ~122.0 - 124.0 | Imidazolium C₄/C₅ |

| ~53.0 | N-CH₂-Ph (Benzyl methylene) |

| ~50.0 | N-CH₂-(CH₂)₁₄-CH₃ (Cetyl α-methylene) |

| ~31.9 | Cetyl methylene chain |

| ~29.7 - 29.0 | Cetyl methylene chain |

| ~26.0 | Cetyl methylene chain |

| ~22.7 | Cetyl methylene chain |

| ~14.1 | -(CH₂)₁₅-CH₃ (Cetyl terminal methyl) |

| ~10.0 | Imidazolium C₂-CH₃ |

| Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and based on typical values for similar imidazolium ionic liquids. |

Table 3: IR Spectral Data (Characteristic Absorption Bands)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 - 3050 | Medium | C-H stretching (Aromatic and Imidazolium) |

| ~2920, ~2850 | Strong | C-H stretching (Aliphatic - CH₂, CH₃) |

| ~1630 | Medium | C=N and C=C stretching (Imidazolium ring) |

| ~1560 | Medium | Imidazolium ring vibration |

| ~1465 | Medium | CH₂ scissoring |

| ~1170 | Medium | C-N stretching |

| ~700 - 750 | Strong | C-H out-of-plane bending (Aromatic) |

| Data is based on characteristic infrared absorption frequencies for imidazolium-based ionic liquids. |

Table 4: Mass Spectrometry Data (Predicted)

| Adduct | m/z |

| [M]⁺ | 397.35773 |

| [M+H]⁺ | 398.36556 |

| [M+Na]⁺ | 420.34750 |

| [M+K]⁺ | 436.32144 |

| Data is based on predicted values for the cationic species [C₂₇H₄₅N₂]⁺. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral characterization of 1-Benzyl-3-cetyl-2-methylimidazolium iodide. These are based on common procedures for the synthesis of similar N,N'-disubstituted imidazolium salts.

2.1 Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

-

Materials: 1-Cetyl-2-methylimidazole, Benzyl iodide, and a suitable solvent (e.g., Toluene or Acetonitrile).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cetyl-2-methylimidazole (1 equivalent) in the chosen solvent.

-

Add benzyl iodide (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, being an ionic liquid, may precipitate or form a dense oil. If a precipitate forms, it can be collected by filtration. If an oil forms, the solvent can be decanted.

-

Wash the crude product with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Dry the purified product under vacuum to remove residual solvent.

-

2.2 Spectral Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the sample using an FT-IR spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (if it is a viscous liquid) or as a KBr pellet (if it is a solid).

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to observe the cationic species [C₂₇H₄₅N₂]⁺ and its adducts.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of 1-Benzyl-3-cetyl-2-methylimidazolium iodide.

Caption: Workflow for Synthesis and Spectral Analysis.

Solubility Profile of 1-Benzyl-3-cetyl-2-methylimidazolium iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility information for the ionic liquid 1-Benzyl-3-cetyl-2-methylimidazolium iodide, also known as NH125. Due to a lack of extensive quantitative data in peer-reviewed literature, this document consolidates qualitative and semi-quantitative solubility data from various chemical suppliers. Furthermore, a detailed, generalized experimental protocol for determining the solubility of ionic liquids is provided to enable researchers to ascertain solubility in specific solvents of interest. This guide is intended to serve as a foundational resource for researchers and professionals working with this compound in various applications, including drug development and material science.

Introduction

1-Benzyl-3-cetyl-2-methylimidazolium iodide (CAS No. 278603-08-0) is an imidazolium-based ionic liquid. It is also known by the identifier NH125 and as 1-Hexadecyl-2-methyl-3-(phenylmethyl)-1H-imidazolium iodide. This compound has garnered interest primarily for its biological activities, including its role as a potent and selective inhibitor of eukaryotic elongation factor 2 (eEF-2) kinase and as an antibacterial agent. Understanding its solubility in various solvents is critical for its application in biological assays, formulation development, and chemical synthesis. This guide aims to provide the most current and comprehensive information available on its solubility characteristics.

Available Solubility Data

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | [1] |

| 100 mg/mL (190.63 mM) | [2] | |

| >25 mg/ml | ||

| >20 mg/mL | [3] | |

| 2.5 mg/ml | [4] | |

| 52.5 mg/mL (100.08 mM) (Sonication is recommended) | [5] | |

| Ethanol | Soluble to 100 mM | [6] |

| Soluble to 75 mM | [1] | |

| >25 mg/ml | ||

| 5 mg/ml | [4] | |

| 39.3 mg/mL (74.92 mM) (Sonication is recommended) | [5] | |

| N,N-Dimethylformamide (DMF) | 15 mg/ml | [4] |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/ml | [4] |

| Water | >20 mg/mL | [3] |

| Insoluble | [3] |

Note on conflicting data: There appears to be conflicting information regarding the solubility in water, with one source stating >20 mg/mL and another stating it is insoluble. This highlights the need for experimental verification. The long cetyl (hexadecyl) chain on the imidazolium cation would suggest limited aqueous solubility.

Experimental Protocol for Solubility Determination

Given the limited availability of comprehensive solubility data, researchers may need to determine the solubility of 1-Benzyl-3-cetyl-2-methylimidazolium iodide in their specific solvent systems. The following is a general experimental protocol that can be adapted for this purpose. The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid in a liquid.

Objective: To determine the solubility of 1-Benzyl-3-cetyl-2-methylimidazolium iodide in a given solvent at a specific temperature.

Materials:

-

1-Benzyl-3-cetyl-2-methylimidazolium iodide

-

Solvent of interest (e.g., water, ethanol, acetone, toluene, etc.)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1-Benzyl-3-cetyl-2-methylimidazolium iodide to a vial containing a known volume or mass of the solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A vortex mixer or magnetic stirrer can be used for this purpose.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume or mass of the filtered saturated solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final mass of the dish and solute minus the initial mass of the empty dish.

-

The solubility can then be expressed in various units:

-

g/L: (mass of solute in g) / (volume of solvent in L)

-

mg/mL: (mass of solute in mg) / (volume of solvent in mL)

-

mol/L (Molarity): (moles of solute) / (volume of solvent in L)

-

g/100g of solvent: (mass of solute in g) / (mass of solvent in 100g)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While 1-Benzyl-3-cetyl-2-methylimidazolium iodide is a compound of significant interest in biomedical research, comprehensive data on its solubility across a wide range of solvents is currently lacking in the scientific literature. The available information, primarily from commercial suppliers, indicates its solubility in common organic solvents like DMSO and ethanol. For applications requiring solubility data in other solvent systems, experimental determination is necessary. The provided general protocol offers a reliable method for researchers to obtain this critical information, thereby facilitating the continued investigation and application of this versatile ionic liquid. It is recommended that any experimentally determined solubility data be reported to contribute to the collective knowledge base for this compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

This technical guide provides a comprehensive overview of the thermal stability and degradation of the ionic liquid 1-Benzyl-3-cetyl-2-methylimidazolium iodide. Due to the limited availability of specific experimental data for this compound in public literature, this guide integrates information on analogous imidazolium-based ionic liquids to project its thermal behavior. It also details the standard experimental protocols required for its characterization, making it a valuable resource for researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-3-cetyl-2-methylimidazolium iodide is an imidazolium-based ionic liquid characterized by a benzyl group, a long cetyl (C16) alkyl chain, and an iodide counter-ion. These structural features are anticipated to significantly influence its thermal stability. The bulky benzyl and cetyl groups can sterically hinder intermolecular interactions, while the nature of the iodide anion plays a crucial role in the degradation pathway. Understanding the thermal properties of this ionic liquid is essential for its application in various fields, including as a solvent in chemical synthesis, as an electrolyte, or in pharmaceutical formulations, where it may be subjected to elevated temperatures.

Projected Thermal Stability and Degradation Pathways

The thermal stability of imidazolium-based ionic liquids is primarily dependent on the nature of the anion and the substituents on the imidazolium cation. For imidazolium iodides, the degradation is often initiated by the nucleophilic attack of the iodide ion on the alkyl substituents of the cation.

Key Factors Influencing Thermal Stability:

-

Anion Nucleophilicity: The iodide ion is a relatively good nucleophile, which can lead to a lower thermal stability compared to ionic liquids with less nucleophilic anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) or tetrafluoroborate ([BF4]⁻).

-

Alkyl Chain Length: Longer alkyl chains, such as the cetyl group, can influence the degradation mechanism and byproducts. While increased chain length can sometimes increase thermal stability due to enhanced van der Waals interactions, it can also provide more sites for degradation to initiate.

-

Cationic Substituents: The presence of a benzyl group introduces an aromatic moiety that can influence the electronic properties and steric hindrance around the imidazolium core, thereby affecting its stability.

Expected Degradation Pathway:

The primary degradation pathway for 1-Benzyl-3-cetyl-2-methylimidazolium iodide is expected to be an SN2 (bimolecular nucleophilic substitution) reaction. In this process, the iodide anion attacks one of the electrophilic carbon atoms of the alkyl groups attached to the nitrogen atoms of the imidazolium ring. This would lead to the formation of neutral imidazole derivatives and alkyl or benzyl iodide.

A logical workflow for investigating these degradation pathways is outlined in the diagram below.

Caption: Workflow for investigating thermal degradation pathways.

Quantitative Data on Related Imidazolium Ionic Liquids

| Cation | Anion | Decomposition Temperature (Td, °C) |

| 1-Butyl-3-methylimidazolium | Chloride | ~250 |

| 1-Butyl-3-methylimidazolium | Bromide | ~260 |

| 1-Butyl-3-methylimidazolium | Iodide | ~240 |

| 1-Hexyl-3-methylimidazolium | Chloride | ~260 |

| 1-Octyl-3-methylimidazolium | Chloride | ~270 |

| 1-Benzyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | >350 |

Note: These values are approximate and can vary depending on the experimental conditions such as heating rate and purity of the sample.

Experimental Protocols

To accurately determine the thermal stability and degradation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide, the following experimental protocols are recommended.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperature and mass loss profile of the ionic liquid.

-

Instrumentation: A standard thermogravimetric analyzer.

-

Methodology:

-

Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) over the sample throughout the experiment to prevent oxidative degradation.

-

Record the mass of the sample as a function of temperature.

-

The onset decomposition temperature is determined from the resulting TGA curve.

-

The experimental workflow for a typical TGA experiment is depicted in the following diagram.

Caption: Standard workflow for a TGA experiment.

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting point, glass transition, and to confirm the decomposition temperature.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Seal a small, accurately weighed sample (typically 2-5 mg) in a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.

-

Record the heat flow to the sample relative to the reference.

-

Analyze the resulting DSC thermogram for endothermic and exothermic peaks corresponding to phase transitions and decomposition.

-

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile degradation products.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

A small amount of the ionic liquid is placed in the pyrolyzer.

-

The sample is rapidly heated to a temperature above its decomposition point.

-

The volatile degradation products are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Conclusion

While specific experimental data on the thermal stability of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is scarce, this guide provides a robust framework for its characterization. Based on the properties of analogous compounds, it is projected to have moderate thermal stability, with degradation likely initiated by the nucleophilic iodide anion. The detailed experimental protocols provided herein will enable researchers to accurately determine its thermal properties and elucidate its degradation pathways, thereby facilitating its safe and effective application in various scientific and industrial domains.

An In-depth Technical Guide to the Biological Activities of NH125

For Researchers, Scientists, and Drug Development Professionals

Abstract

NH125 is a potent and selective small molecule inhibitor with multifaceted biological activities, primarily recognized for its inhibition of eukaryotic elongation factor 2 kinase (eEF-2K). This technical guide provides a comprehensive overview of the known biological functions of NH125, its mechanism of action, and its effects on various cellular processes. The information is presented to support further research and drug development efforts targeting pathways modulated by this compound.

Core Biological Activity: Inhibition of eEF-2 Kinase

NH125 is a potent and selective inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), also known as calmodulin-dependent kinase III (CaMKIII).[1][2] This inhibition is a key aspect of its mechanism of action. The primary role of eEF-2K is to phosphorylate and inactivate eukaryotic elongation factor 2 (eEF-2), a critical protein in the elongation phase of protein synthesis. By inhibiting eEF-2K, NH125 is expected to maintain eEF-2 in its active, unphosphorylated state, thereby modulating protein translation.

However, a study has cautioned that NH125 can also induce the phosphorylation of eEF-2 in some cellular contexts, suggesting a more complex mechanism of action than simple enzyme inhibition.[1] Another study has suggested that under certain in vitro conditions, NH125 may act as a nonspecific colloidal aggregator, and its inhibitory activity can be significantly affected by the presence of detergents like Triton.[3]

Quantitative Kinase Inhibition Data

NH125 demonstrates high selectivity for eEF-2K over other protein kinases.[1][4][5]

| Kinase | IC50 | Selectivity vs. eEF-2K |

| eEF-2K (CaMKIII) | 60 nM[1][4][5] | - |

| Protein Kinase C (PKC) | 7.5 µM[1] | >125-fold[4][5] |

| Protein Kinase A (PKA) | 80 µM[1] | >1300-fold |

| Calmodulin-dependent Kinase II (CaMKII) | >100 µM[1] | >1500-fold |

Signaling Pathways Modulated by NH125

The primary signaling pathway affected by NH125 is the eEF-2K pathway, which plays a crucial role in regulating protein synthesis.

Caption: NH125 inhibits eEF-2K, preventing the phosphorylation and inactivation of eEF-2, thereby modulating protein synthesis.

Anticancer Activities

NH125 has demonstrated significant anticancer effects across a range of human cancer cell lines.[1] Its primary mechanisms in this context are the induction of cell cycle arrest and apoptosis.

Cytotoxicity in Cancer Cell Lines

NH125 decreases the viability of various cancer cell lines with IC50 values typically in the low micromolar range.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| C6 | Glioma | 0.7 - 4.8[4] |

| T98-G | Glioma | 0.7 - 4.8[4] |

| U-138 MG | Glioma | 0.7 - 4.8[4] |

| U-87 MG | Glioma | 0.7 - 4.8[4] |

| A172 | Glioma | 0.7 - 4.8[4] |

| A2780 | Ovarian Cancer | 0.7 - 4.8[4] |

| HeLa | Cervical Cancer | 0.7 - 4.8[4] |

| PC3 | Prostate Cancer | 0.7 - 4.8[4] |

| OVCAR-3 | Ovarian Cancer | 0.7 - 4.8[4] |

| MCF-7 | Breast Cancer | 0.7 - 4.8[4] |

Cell Cycle Arrest

In glioma cells, NH125 has been shown to block cell cycle progression at the G1-S boundary.[4] This effect is consistent with the role of eEF-2K in regulating cell cycle transitions.

Caption: NH125 induces cell cycle arrest at the G1/S transition point.

Induction of Apoptosis

NH125 is also known to induce apoptosis in cancer cells. This programmed cell death is a crucial mechanism for its anticancer efficacy.

Antibacterial Activity

Beyond its effects on eukaryotic cells, NH125 exhibits potent antibacterial properties. This activity is attributed to its ability to inhibit bacterial histidine protein kinases.[4]

| Target | Organism Type | IC50 |

| Histidine Protein Kinase | Bacteria | 6.6 µM |

NH125 has shown efficacy against a range of bacteria, including drug-resistant strains such as oxacillin-resistant Staphylococcus aureus (ORSA), vancomycin-resistant Enterococcus faecalis (VRE), and penicillin-resistant Streptococcus pneumoniae (PRS).[4]

Experimental Protocols

eEF-2 Kinase Activity Assay

The activity of eEF-2 kinase can be measured using two primary methods: a filter-based assay and immunoblotting.[4][5]

Filter-Based Assay Protocol:

-

Reaction Mixture: Prepare a 20 µL total volume reaction mixture containing:

-

50 mM HEPES (pH 7.5)

-

10 mM MgCl2

-

1.5 mM CaCl2

-

100 µg/ml calmodulin

-

2 µM His-tagged eEF-2

-

400 nM GST-eEF-2 kinase

-

ATP mixture: 50 µM ATP with 1µCi (γ-33P)ATP

-

-

Incubation: Incubate the reaction mixture under conditions that ensure linearity with respect to time and enzyme concentration.

-

Termination and Filtration: Stop the reaction and spot the mixture onto filter paper.

-

Washing: Wash the filter paper to remove unincorporated radiolabelled ATP.

-

Quantification: Measure the incorporated radioactivity using a scintillation counter to determine kinase activity.

Immunoblotting Protocol:

-

Reaction: Perform the kinase reaction as described above, but with non-radiolabeled ATP.

-

SDS-PAGE: Separate the reaction products by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probing: Probe the membrane with an antibody specific for phosphorylated eEF-2 (anti-phospho-eEF2).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the bands corresponding to phosphorylated eEF-2.

Caption: Workflow for eEF-2 kinase activity measurement.

Cell Viability (MTT) Assay

The viability of cells treated with NH125 can be assessed using an MTT assay.[4]

-

Cell Seeding: Plate 5 x 10^4 cells per well in 96-well plates.

-

Treatment: Expose the cells to various concentrations of NH125 for 48-72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Dissolve the formazan product in 100% DMSO.

-

Absorbance Reading: Measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

NH125 is a valuable research tool for studying the roles of eEF-2K in various physiological and pathological processes. Its potent and selective inhibition of eEF-2K, coupled with its demonstrated anticancer and antibacterial activities, makes it a compound of significant interest for further investigation and potential therapeutic development. The complex nature of its interaction with the eEF-2 phosphorylation state warrants further detailed mechanistic studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NH-125 – Bioquote [bioquote.com]

- 3. Investigating the kinetic mechanism of inhibition of elongation factor 2 kinase by NH125: evidence of a common in vitro artifact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. NH125 | PKA | Antifungal | Virus Protease | PKC | CaMK | TargetMol [targetmol.com]

An In-depth Technical Guide to 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-cetyl-2-methylimidazolium iodide, commonly known as NH125, is a synthetic imidazolium-based compound that has garnered significant attention in the scientific community for its diverse biological activities. Initially investigated as a potent inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), subsequent research has revealed a more complex and multifaceted mechanism of action. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and the extensively studied biological activities of NH125, including its anticancer, antiviral, and antibacterial properties. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and development.

Introduction

1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) emerged from the exploration of imidazolium compounds, a class of ionic liquids, for biological applications. Its history is marked by a pivotal discovery and a subsequent re-evaluation of its primary mechanism of action. Initially, NH125 was identified as a selective and potent inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), an enzyme involved in protein synthesis regulation, making it a promising candidate for cancer therapy[1]. However, further studies presented a contradictory finding, demonstrating that NH125 treatment leads to an increase in the phosphorylation of eEF2, the substrate of eEF-2K, which is inconsistent with the activity of an eEF-2K inhibitor. This has led to a broader investigation into its cellular effects, revealing its potential as a lysosomotropic agent and a disruptor of lipid bilayers, which may account for its broad-spectrum biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H45IN2 | --INVALID-LINK-- |

| Molecular Weight | 524.56 g/mol | --INVALID-LINK-- |

| CAS Number | 278603-08-0 | --INVALID-LINK-- |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO (up to 100 mg/mL) and Ethanol (up to 39.3 mg/mL) | [3][4] |

| Storage | Store desiccated at -20°C | [2] |

Synthesis Methodology

The synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is a two-step process that involves the benzylation of 2-methylimidazole followed by the quaternization of the resulting intermediate with 1-iodohexadecane.

Step 1: Synthesis of 1-Benzyl-2-methylimidazole

The first step involves the N-benzylation of 2-methylimidazole.

-

Reaction: 2-Methylimidazole is reacted with benzyl chloride in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF)[3][4].

-

Workflow:

Step 2: Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

The second step is the quaternization of the imidazole nitrogen.

-

Reaction: 1-Benzyl-2-methylimidazole is reacted with 1-iodohexadecane (cetyl iodide). This is a standard N-alkylation reaction of an imidazole[5][6].

-

Workflow:

Biological Activity and Mechanism of Action

NH125 exhibits a broad range of biological activities, which are summarized below. The initial hypothesis of eEF-2K inhibition is now contested, with alternative mechanisms being proposed.

Anticancer Activity

NH125 demonstrates potent anticancer activity against a variety of cancer cell lines with IC50 values in the low micromolar range[1][7].

| Cell Line | IC50 (µM) |

| Various Cancer Cell Lines | 0.7 - 4.8 |

The proposed mechanisms for its anticancer effects are multifaceted and include:

-

Induction of eEF2 Phosphorylation: Contrary to its initial description, NH125 has been shown to increase the phosphorylation of eEF2. This effect, rather than inhibition of eEF-2K, is now correlated with its antiproliferative activity[8].

-

Lysosomotropic Properties: NH125 may accumulate in lysosomes, leading to their dysfunction and inducing cancer cell death.

-

Disruption of Lipid Bilayers: The amphiphilic nature of NH125 may allow it to intercalate into and disrupt cellular membranes, leading to cytotoxicity.

Antiviral Activity

NH125 has been identified as a broad-spectrum inhibitor of virus entry. It is effective against several enveloped viruses, and this activity is likely due to its lysosomotropic properties, which interfere with the pH-dependent entry of these viruses into host cells[9].

Antibacterial Activity

NH125 exhibits antibacterial activity against a range of bacteria, including drug-resistant strains. Its mechanism of action is thought to involve the disruption of bacterial cell membranes in a detergent-like manner.

Experimental Protocols

Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

This protocol is a generalized procedure based on standard methods for the synthesis of N-alkylimidazolium halides.

Step 1: Synthesis of 1-Benzyl-2-methylimidazole

-

To a solution of 2-methylimidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere.

-

Stir the mixture at room temperature for 1 hour.

-

Add benzyl chloride (1.05 eq) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-benzyl-2-methylimidazole.

Step 2: Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

-

Dissolve 1-benzyl-2-methylimidazole (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add 1-iodohexadecane (1.1 eq) to the solution.

-

Reflux the mixture for 24-48 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Wash the resulting solid with a non-polar solvent like hexane to remove any unreacted starting material.

-

Dry the solid under vacuum to yield 1-Benzyl-3-cetyl-2-methylimidazolium iodide.

eEF-2 Kinase Activity Assay

This protocol is based on the filter-based radiometric assay.

-

Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1.5 mM CaCl2, 100 µg/ml calmodulin, 2 µM His-tagged eEF-2, and 400 nM GST-eEF-2 kinase[7].

-

Add varying concentrations of NH125 to the reaction mixture.

-

Initiate the kinase reaction by adding an ATP mixture containing 50 µM ATP and 1µCi [γ-33P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.

-

Wash the paper three times with 0.75% phosphoric acid and once with acetone.

-

Measure the incorporated radioactivity using a scintillation counter.

Antiviral Assay (Plaque Reduction Assay)

-

Seed host cells (e.g., Vero cells) in 24-well plates and grow to confluence.

-

Prepare serial dilutions of NH125.

-

Pre-incubate the confluent cell monolayers with the different concentrations of NH125 for 1-2 hours.

-

Infect the cells with the virus at a known multiplicity of infection (MOI) for 1 hour.

-

Remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of NH125.

-

Incubate the plates for 3-5 days, depending on the virus.

-

Fix and stain the cells with a solution of crystal violet in formaldehyde/ethanol.

-

Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a two-fold serial dilution of NH125 in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (bacteria without NH125) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of NH125 that completely inhibits visible bacterial growth.

Conclusion

1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) is a compound of significant interest with a complex biological profile. While its initial promise as a specific eEF-2K inhibitor has been challenged, the subsequent discovery of its diverse mechanisms of action, including lysosomotropism and membrane disruption, has opened new avenues for its therapeutic application in cancer, viral infections, and bacterial diseases. The detailed methodologies provided in this guide are intended to support further investigation into the full potential of this intriguing molecule. Future research should focus on elucidating the precise molecular targets and pathways modulated by NH125 to better understand its therapeutic and toxicological profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Alkylimidazolium-based ionic liquids with tailored anions and cations for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Benzyl-3-cetyl-2-methylimidazolium Iodide (NH125) Is a Broad-Spectrum Inhibitor of Virus Entry with Lysosomotropic Features - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential: A Technical Guide to Research Frontiers in Imidazolium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Imidazolium-based ionic liquids (ILs) stand at the forefront of chemical innovation, offering a versatile platform for a myriad of applications. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "designer solvents" and catalysts with the potential to revolutionize industries from pharmaceuticals to green energy. This technical guide delves into the core of imidazolium IL research, providing a comprehensive overview of promising research avenues, detailed experimental protocols, and quantitative data to inform and inspire future investigations.

Core Physicochemical Properties: A Quantitative Overview

The tunability of imidazolium-based ILs is their hallmark. By modifying the alkyl chain length on the imidazolium cation and varying the counter-anion, researchers can fine-tune properties to suit specific applications. The following tables summarize key physicochemical data for some of the most commonly studied imidazolium ILs.

Table 1: Physicochemical Properties of Common 1-Butyl-3-methylimidazolium ([BMIM])-Based Ionic Liquids

| Ionic Liquid | Abbreviation | Melting Point (°C) | Decomposition Temp. (°C) | Density (g/cm³ at 25°C) | Viscosity (cP at 25°C) | Ionic Conductivity (mS/cm at 25°C) |

| 1-Butyl-3-methylimidazolium Chloride | [BMIM][Cl] | ~70 | ~250 | 1.08 | High | 1.3 |

| 1-Butyl-3-methylimidazolium Tetrafluoroborate | [BMIM][BF₄] | -81 | ~350 | 1.12 | 154 | 3.2 |

| 1-Butyl-3-methylimidazolium Hexafluorophosphate | [BMIM][PF₆] | 6.5 | ~400 | 1.37 | 312 | 2.8 |

| 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide | [BMIM][NTf₂] | -4 | ~400 | 1.43 | 52 | 3.9 |

Table 2: Influence of Alkyl Chain Length on Physicochemical Properties of 1-Alkyl-3-methylimidazolium Chloride

| Cation | Abbreviation | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (cP at 25°C) |

| 1-Ethyl-3-methylimidazolium | [EMIM][Cl] | 87 | 1.11 | 42 |

| 1-Butyl-3-methylimidazolium | [BMIM][Cl] | 70 | 1.08 | 115 |

| 1-Hexyl-3-methylimidazolium | [HMIM][Cl] | - | 1.04 | 370 |

| 1-Octyl-3-methylimidazolium | [OMIM][Cl] | - | 1.01 | 830 |

Emerging Research Areas and Applications

The unique properties of imidazolium-based ILs have opened up a vast landscape of research opportunities. The following sections highlight key areas of active investigation.

Green Chemistry and Catalysis

Imidazolium ILs are excellent solvents for a wide range of organic, inorganic, and organometallic compounds, making them ideal media for various catalytic reactions.[1] Their low volatility reduces air pollution and simplifies product separation and catalyst recycling.[1]

Potential Research Directions:

-

Development of Task-Specific ILs: Synthesizing imidazolium ILs with functional groups that actively participate in catalysis, such as acidic or basic moieties.

-

Biphasic Catalysis: Exploring systems where the IL immobilizes the catalyst, allowing for easy separation of the product phase.

-

Enzyme Catalysis: Investigating the stabilization and enhancement of enzymatic activity in ILs for biocatalytic processes.

A particularly promising area is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.

Carbon Capture and Utilization (CCU)

The selective absorption of CO₂ by certain imidazolium ILs presents a significant opportunity for developing more efficient carbon capture technologies.[2] Research is focused on both physical and chemical absorption mechanisms.

Potential Research Directions:

-

Functionalized ILs for Enhanced CO₂ Capture: Designing ILs with amine or other functional groups to increase CO₂ absorption capacity and selectivity through chemical interactions.

-

Membrane Separation: Integrating imidazolium ILs into supported ionic liquid membranes (SILMs) for continuous CO₂ separation from gas streams.[2]

-

Electrochemical Reduction of CO₂: Utilizing the electrochemical stability of imidazolium ILs as electrolytes for the conversion of captured CO₂ into valuable chemicals and fuels.

Biomass Processing and Biofuels

Imidazolium ILs, particularly those with carboxylate anions, have shown remarkable efficacy in dissolving lignocellulosic biomass, a critical step in the production of second-generation biofuels and bio-based chemicals.[3]

Potential Research Directions:

-

Optimization of Biomass Pretreatment: Investigating the effects of IL structure, temperature, and time on the selective fractionation of cellulose, hemicellulose, and lignin.

-

One-Pot Conversion: Developing integrated processes where biomass dissolution and subsequent catalytic conversion to biofuels or platform chemicals occur in the same IL medium.

-

IL Recycling and Recovery: Designing robust and cost-effective methods for recycling the IL after biomass processing to improve the economic viability of the overall process.

The mechanism of cellulose dissolution involves the disruption of the extensive hydrogen-bonding network by the ions of the IL.

Drug Development and Delivery

The unique solvency and biocompatibility of certain imidazolium ILs are being explored for pharmaceutical applications.

Potential Research Directions:

-

Active Pharmaceutical Ingredients (APIs): Designing ILs where the cation or anion is a known drug molecule, potentially improving solubility, stability, and bioavailability.

-

Drug Delivery Systems: Utilizing imidazolium ILs as carriers for poorly water-soluble drugs, enhancing their delivery and therapeutic efficacy.

-

Transdermal Drug Delivery: Investigating the potential of ILs to act as skin permeation enhancers for the delivery of drugs through the skin.

Ecotoxicity and Biodegradability

A critical area of research is the environmental impact of imidazolium ILs. While their low volatility is a "green" characteristic, their solubility in water raises concerns about their fate and toxicity in aquatic ecosystems.

Table 3: Acute Toxicity of 1-Alkyl-3-methylimidazolium Chlorides to Vibrio fischeri

| Alkyl Chain | Abbreviation | EC₅₀ (mg/L) |

| Ethyl | [EMIM][Cl] | 480 |

| Butyl | [BMIM][Cl] | 9.0 |

| Hexyl | [HMIM][Cl] | 0.4 |

| Octyl | [OMIM][Cl] | 0.04 |

EC₅₀: The concentration that causes a 50% reduction in the luminescence of Vibrio fischeri.[4]

Potential Research Directions:

-

Structure-Toxicity Relationships: Systematically studying how modifications to the cation and anion affect the toxicity and biodegradability of imidazolium ILs.

-

"Benign by Design": Developing new generations of ILs with inherent biodegradability and low toxicity, for example, by incorporating ester or ether linkages in the alkyl chains.

-

Environmental Fate and Transport: Investigating the persistence, bioaccumulation, and transformation of imidazolium ILs in soil and water systems.

Key Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

This protocol describes a common method for the synthesis of a foundational imidazolium-based ionic liquid.

Materials:

-

1-methylimidazole

-

1-chlorobutane

-

Toluene

-

Ethyl acetate

-

Activated charcoal

-

Alumina

Procedure:

-

To a vigorously stirred solution of 1-methylimidazole (1.0 mol) in toluene (100 mL) at 0°C, add 1-chlorobutane (1.1 mol).[5][6]

-

Heat the solution to reflux at approximately 110°C for 24 hours.[5]

-

Cool the reaction mixture to room temperature, which should result in the formation of two phases.

-

Separate the lower, product-containing phase.

-

Wash the product phase with ethyl acetate (3 x 50 mL) to remove unreacted starting materials and impurities.

-

Remove the residual ethyl acetate in vacuo.

-

Stir the resulting ionic liquid with activated charcoal for 12 hours to decolorize it.[5][6]

-

Filter the mixture through a short alumina column to yield a colorless ionic liquid.[5][6]

-

Dry the final product at approximately 100°C in vacuo for at least 12 hours to remove any residual water.[5][6]

Measurement of CO₂ Absorption Capacity (Gravimetric Method)

This protocol outlines a gravimetric method for determining the CO₂ solubility in an ionic liquid.

Apparatus:

-

High-pressure, high-temperature magnetic suspension balance

-

Sample crucible

-

High-pressure syringe pump for CO₂ delivery

-

Temperature and pressure controllers

Procedure:

-

Place a known mass of the ionic liquid (typically 50-100 mg) into the sample crucible of the magnetic suspension balance.

-

Evacuate the system to remove any dissolved gases and moisture from the ionic liquid.

-

Heat the sample to the desired experimental temperature and allow it to stabilize.

-

Introduce CO₂ into the system at a controlled pressure.

-

Monitor the mass increase of the ionic liquid sample as it absorbs CO₂.

-

Record the equilibrium mass at a given pressure and temperature once the mass reading stabilizes.

-

Repeat steps 4-6 for a range of pressures to obtain a CO₂ absorption isotherm.

-

The mole fraction of absorbed CO₂ can be calculated from the mass increase and the molar masses of the ionic liquid and CO₂.

Acute Ecotoxicity Assessment using the Microtox® Assay

The Microtox® assay is a standardized method to assess the acute toxicity of chemicals to the marine bacterium Aliivibrio fischeri.[7]

Materials:

-

Lyophilized Aliivibrio fischeri reagent

-

Microtox® analyzer (photometer)

-

Cuvettes

-

Diluent (2% NaCl solution)

-

Osmotic adjusting solution (OAS)

-

Test sample (imidazolium IL)

Procedure:

-

Reconstitute the lyophilized bacteria with the provided reconstitution solution.

-

Prepare a series of dilutions of the ionic liquid sample in the diluent.

-

Adjust the osmotic pressure of the sample dilutions to match that of the bacterial suspension using the OAS, if necessary.

-

Dispense the bacterial suspension into the cuvettes.

-

Measure the initial light output (luminescence) of the bacterial suspension in each cuvette using the Microtox® analyzer.

-

Add the different dilutions of the ionic liquid sample to the respective cuvettes.

-

Incubate the cuvettes for a specified period (typically 5, 15, and 30 minutes) at a constant temperature (15°C).[8]

-

After the incubation period, measure the final light output of each sample.

-

Calculate the percentage inhibition of luminescence for each concentration relative to a control (diluent only).

-

Determine the EC₅₀ value, the concentration of the ionic liquid that causes a 50% reduction in luminescence, by plotting the percentage inhibition against the logarithm of the concentration.[9]

Future Outlook

The field of imidazolium-based ionic liquids is dynamic and continues to expand. Future research will likely focus on the development of highly specialized, task-specific ILs with enhanced performance and improved environmental profiles. The integration of computational modeling and high-throughput screening will be crucial in accelerating the discovery and optimization of new ILs for targeted applications. As our understanding of the structure-property-activity relationships deepens, imidazolium-based ILs are poised to play an increasingly important role in addressing some of the most pressing scientific and technological challenges of our time.

References

Methodological & Application

Application Notes and Protocols for 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-cetyl-2-methylimidazolium iodide, commonly known as NH125, is a small molecule inhibitor with noted anti-proliferative and antiviral properties. Initially identified as an inhibitor of eukaryotic Elongation Factor-2 Kinase (eEF2K), recent studies indicate a more complex mechanism of action.[1][2][3] These notes provide a comprehensive overview and detailed protocols for the application of NH125 in a cell culture setting, aiding in the investigation of its therapeutic potential.

A significant finding is that the anticancer activity of NH125 correlates more strongly with the induction of eEF2 phosphorylation rather than the inhibition of eEF2K.[2][3] Furthermore, NH125 exhibits lysosomotropic features, which may contribute to its broad-spectrum antiviral activity by inhibiting the entry of pH-dependent viruses.[4][5] Preliminary data also suggest that NH125-induced eEF2 phosphorylation is likely mediated through multiple signaling pathways.[2][3]

Data Presentation

Quantitative Data Summary

The following table summarizes the effective concentrations of NH125 from published studies. These values can serve as a starting point for designing dose-response experiments.

| Cell Line | Assay Type | Parameter | Concentration | Citation |

| BHK-21 | Cell Viability | CC50 (24h) | 10 µM | [4] |

| Vero & BHK-21 | VSV Entry Inhibition | IC50 | ~0.5 µM | [4] |

| Various Cancer Cells | Anti-proliferation | Effective Agent | Not specified | [1][3] |

Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values are highly dependent on the cell line, assay duration, and specific experimental conditions. It is crucial to determine these values empirically for your system.

Signaling Pathway

The current understanding of NH125's mechanism of action is multifaceted. While initially targeted as an eEF2K inhibitor, its primary effect leading to cell growth inhibition appears to be the induction of eEF2 phosphorylation. This is contrary to the expected outcome of eEF2K inhibition. The diagram below illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of NH125 action.

Experimental Protocols

Preparation of NH125 Stock Solution

This protocol describes the preparation of a concentrated stock solution of NH125, which can be diluted to the desired working concentrations for cell culture experiments.

Materials:

-

1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Calculation: Determine the required mass of NH125 to prepare a stock solution of a specific concentration (e.g., 10 mM). The molecular weight of NH125 is 538.55 g/mol .

-

Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

-

Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the calculated amount of NH125 powder.

-

Dissolving: Add the appropriate volume of sterile DMSO to the NH125 powder to achieve the desired stock concentration. Vortex briefly until the powder is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the cytotoxic effects of NH125 on a chosen cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

NH125 stock solution (prepared as above)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment:

-

Prepare serial dilutions of NH125 in complete cell culture medium from the stock solution. The final DMSO concentration in the medium should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5%).

-

Remove the old medium from the wells and replace it with the medium containing the various concentrations of NH125. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the effects of NH125 in a cell culture model.

Caption: A typical workflow for testing NH125 in vitro.

References

- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) induces phosphorylation of eukaryotic elongation factor-2 (eEF2): a cautionary note on the anticancer mechanism of an eEF2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1-Benzyl-3-cetyl-2-methylimidazolium Iodide (NH125) Is a Broad-Spectrum Inhibitor of Virus Entry with Lysosomotropic Features - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of NH125 as an eEF2 Kinase Modulator: A Tale of Shifting Perspectives

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH125, or 1-benzyl-3-cetyl-2-methylimidazolium iodide, was first identified as a potent and selective inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), also known as calmodulin-dependent kinase III (CaMKIII).[1][2] Initial in vitro studies reported a half-maximal inhibitory concentration (IC50) in the nanomolar range, suggesting its potential as a tool to probe the function of eEF2K and as a lead compound for anticancer drug development.[1][3] eEF2K is a crucial regulator of protein synthesis, and its inhibition was hypothesized to be detrimental to cancer cells.[1][4] However, subsequent research has cast doubt on this initial mechanism of action, revealing a more complex and, in some ways, contradictory role for NH125. It is now understood that in a cellular context, NH125 often induces the phosphorylation of eEF2, the very event it was thought to inhibit.[4][5] This document provides a comprehensive overview of the applications of NH125, presenting the conflicting data on its mechanism of action, its effects on cancer cells, and detailed protocols for its use in research.

Data Presentation

In Vitro eEF2K Inhibition: A Controversial History

The potency of NH125 as a direct inhibitor of eEF2K in vitro is a subject of debate. The initial report of a 60 nM IC50 has been challenged by a more recent study reporting a significantly higher value of 18 µM.[1][5] This discrepancy may be attributable to differences in assay conditions and suggests that NH125 may act as a weak inhibitor of eEF2K in standard in vitro kinase assays.[5]

| Parameter | Reported Value | Reference |

| IC50 (eEF2K) | 60 nM | [1][2][3] |

| IC50 (eEF2K) | 18 ± 0.25 µM | [5][6] |

Anti-Cancer Activity of NH125

Despite the uncertainty surrounding its direct target, NH125 consistently demonstrates potent anti-proliferative activity across a range of cancer cell lines.[1][2] The inhibition of cell growth appears to be correlated with the induction of eEF2 phosphorylation, rather than its inhibition.[1][4]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| C6 | Glioma | 0.7 - 4.8 | [2] |

| T98-G | Glioblastoma | 0.7 - 4.8 | [2] |

| U-138 MG | Glioblastoma | 0.7 - 4.8 | [2] |

| U-87 MG | Glioblastoma | 0.7 - 4.8 | [2] |

| A172 | Glioblastoma | 0.7 - 4.8 | [2] |

| A2780 | Ovarian | 0.7 - 4.8 | [2] |

| HeLa | Cervical | 0.7 - 4.8 | [2] |

| PC3 | Prostate | 0.7 - 4.8 | [2] |

| OVCAR-3 | Ovarian | 0.7 - 4.8 | [2] |

| MCF-7 | Breast | 0.7 - 4.8 | [2] |

Signaling Pathways and Mechanism of Action

The current understanding of NH125's effect on the eEF2K signaling pathway has evolved. The initial, straightforward model of direct inhibition has been replaced by a more nuanced view that accounts for the observed increase in cellular eEF2 phosphorylation.

Originally Proposed Mechanism

The initial hypothesis was that NH125 directly binds to and inhibits eEF2K. This would lead to a decrease in the phosphorylation of its substrate, eEF2, at the Thr56 residue. Dephosphorylated eEF2 is active and promotes translational elongation. The anti-cancer effect was thought to arise from the disruption of this regulatory process.

Caption: Originally proposed mechanism of NH125 as a direct eEF2K inhibitor.

Revised Understanding: Induction of eEF2 Phosphorylation

Contrary to the initial model, multiple studies have shown that treatment of cancer cells with NH125 leads to a robust increase in eEF2 phosphorylation at Thr56.[4][5] This effect correlates with the compound's anti-proliferative activity.[4] The exact mechanism for this paradoxical effect is still under investigation, but it is hypothesized that NH125 may act on upstream signaling pathways that regulate eEF2K activity, such as the AMP-activated protein kinase (AMPK) pathway, or by inhibiting protein phosphatases (e.g., PP2A) that dephosphorylate eEF2.[4][7]

Caption: Revised model of NH125 inducing eEF2 phosphorylation and inhibiting cell growth.

Experimental Protocols

In Vitro eEF2 Kinase Assay (Radiometric Filter-Based)

This protocol is adapted from methodologies used to assess the direct inhibitory effect of compounds on eEF2K activity.[8]

Materials:

-

Recombinant GST-eEF-2 kinase

-

Recombinant His-tagged eEF-2

-

Calmodulin

-

ATP mixture: 50 µM ATP with 1µCi [γ-33P]ATP

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1.5 mM CaCl2

-

NH125 dissolved in DMSO

-

P81 Whatman phosphocellulose paper

-

1.5% Phosphoric acid (cold)

-

0.5% Phosphoric acid

-

Acetone

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare a kinase reaction mixture on ice containing Assay Buffer, 100 µg/ml calmodulin, 2 µM His-tagged eEF-2, and 400 nM GST-eEF-2 kinase.

-

Add varying concentrations of NH125 or DMSO (vehicle control) to the reaction mixture.

-

Preincubate the mixture for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP mixture. The final reaction volume should be 20 µl.

-

Incubate at 30°C for 30 minutes. Ensure the reaction is within the linear range with respect to time and enzyme concentration.

-

Terminate the reaction by adding 20 µl of cold 1.5% phosphoric acid.

-

Spot 5 µl of the terminated reaction onto P81 phosphocellulose paper.

-

Wash the paper three times in 500 ml of 0.5% phosphoric acid, followed by one wash with 200 ml of acetone.

-

Air-dry the paper and immerse it in 10 ml of scintillation mixture.

-

Measure radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Western Blotting for Phospho-eEF2 (Thr56) Detection

This protocol allows for the assessment of the phosphorylation status of eEF2 in cultured cells following treatment with NH125.[4]

Caption: Workflow for Western blot analysis of eEF2 phosphorylation.

Materials:

-

Cancer cell lines (e.g., H1299, PC3, HeLa)

-

Complete cell culture medium

-

NH125 dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer (3x): 190 mM Tris (pH 6.8), 6% SDS, 30% glycerol, 15% 2-mercaptoethanol, 0.003% bromophenol blue.[8]

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking buffer: 5% w/v Bovine Serum Albumin (BSA) in 1X Tris-buffered saline with 0.1% Tween® 20 (TBST).[9]

-

Primary antibodies:

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of NH125 (e.g., 0-10 µM) for the desired time (e.g., 6 hours).[4]

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Normalize protein concentrations and add 3x Laemmli sample buffer.[8] Boil samples for 5 minutes.

-